2-Amino-4-(hydroxymethyl)phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
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Overview
Description
MAC glucuronide linker-2 . It is a chemical compound with the molecular formula C20H25NO11 and a molecular weight of 455.42 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAC glucuronide linker-2 involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of MAC glucuronide linker-2 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The production process is designed to be efficient and scalable to meet the demands of research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
MAC glucuronide linker-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
MAC glucuronide linker-2 is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MAC glucuronide linker-2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MAC glucuronide linker-2 include other glucuronide linkers and glycosidic compounds. Examples include:
- Glucuronide linker-1
- Glucuronide linker-3
- Glycosidic linkers with different aglycone moieties .
Uniqueness
MAC glucuronide linker-2 is unique due to its specific structural features, such as the presence of multiple acetyl groups and a methoxycarbonyl moiety. These features confer distinct chemical properties, such as solubility and reactivity, making it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C20H25NO11 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3 |
InChI Key |
ZAZPQJAJSIUIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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